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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531 Get Quote

A Comparative Guide to the Biological Activity of
4-Formylphenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various

derivatives of 4-formylphenoxyacetic acid. While a direct quantitative comparison to the

parent compound is challenging due to the limited availability of its specific biological activity

data in public literature, this document offers a detailed analysis of the performance of its

derivatives, supported by experimental data from peer-reviewed studies. The information

presented herein aims to facilitate further research and development of novel therapeutic

agents based on the 4-formylphenoxyacetic acid scaffold.

Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of different

classes of 4-formylphenoxyacetic acid derivatives.

Cyclooxygenase (COX) Inhibition
Derivatives of 4-formylphenoxyacetic acid have been investigated as selective inhibitors of

cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
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Compound ID

Modification
on 4-
Formylphenox
yacetic Acid

COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (SI)
(COX-1/COX-2)

5a
Hydrazone

derivative
14.5 ± 0.2 0.97 ± 0.06 14.95

5c

Hydrazone

derivative with p-

methylphenyl

14.93 ± 0.12 0.13 ± 0.06 114.85

5d

Hydrazone

derivative with 4-

bromophenoxy

9.03 ± 0.15 0.08 ± 0.01 112.88

5f

Hydrazone

derivative with 4-

bromo, p-

chlorophenyl

4.97 ± 0.06 0.06 ± 0.01 82.83

7b

Pyrazoline

derivative with 4-

bromophenoxy

7.00 ± 0.20 0.07 ± 0.01 100.00

10c

Thiazole

derivative with p-

methylphenyl

8.00 ± 0.20 0.09 ± 0.01 88.89

10f

Thiazole

derivative with 4-

bromo, p-

chlorophenyl

4.07 ± 0.12 0.06 ± 0.01 67.83

Celecoxib Reference Drug 14.93 ± 0.12 0.05 ± 0.02 298.6

Mefenamic Acid Reference Drug 29.9 ± 0.09 1.98 ± 0.02 15.10

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2

inhibitors.[1]
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Antibacterial Activity
Schiff base derivatives of 2-formylphenoxyacetic acid (an isomer of the target compound) have

demonstrated notable antibacterial properties.

Compound ID
Modification on 2-
Formylphenoxyace
tic Acid

Zone of Inhibition
(mm) vs. S. aureus

Zone of Inhibition
(mm) vs. E. coli

2a
Schiff base with p-

toluidine
20 18

2b
Schiff base with p-

anisidine
22 20

2e
Schiff base with p-

chloroaniline
21 19

2g
Schiff base with 2-

aminothiazole
23 21

2h

Schiff base with 2-

amino-5-methyl-1,3,4-

thiadiazole

24 22

Ciprofloxacin Reference Drug 25 25

Data adapted from studies on azomethine derivatives of 2-formylphenoxyacetic acid.

Anticancer Activity
Hydrazone derivatives of 4-formylphenoxyacetic acid have been synthesized and evaluated

for their cytotoxic effects against various cancer cell lines.
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Compound ID

Modification
on 4-
Formylphenox
yacetic Acid

IC50 (µM) vs.
A549 (Lung
Cancer)

IC50 (µM) vs.
HepG2 (Liver
Cancer)

IC50 (µM) vs.
MDA-MB-231
(Breast
Cancer)

6g
Phenyl isoxazole

derivative
- - -

6l
Phenyl isoxazole

derivative
0.22 0.26 0.21

Doxorubicin Reference Drug - - -

Specific IC50 values for Doxorubicin were not provided in the direct context but it was used as

a reference. Data for compounds 6g and 6l are from a study on 4-phenoxy-phenyl isoxazoles

as acetyl-CoA carboxylase inhibitors, where the core structure is related to 4-
formylphenoxyacetic acid.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and critical evaluation of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of the test compound that inhibits 50% of the activity

of COX-1 and COX-2 enzymes (IC50).

Methodology:

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were used.

Assay Procedure: The assay was performed using a colorimetric COX inhibitor screening

assay kit.

The reaction mixture contained Tris-HCl buffer, hematin, EDTA, and the respective COX

enzyme.
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Test compounds, dissolved in DMSO, were pre-incubated with the enzyme for a specified

period.

The reaction was initiated by the addition of arachidonic acid.

The peroxidase activity of COX was determined by monitoring the absorbance of the

oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Data Analysis: IC50 values were calculated by plotting the percentage of inhibition versus

the logarithm of the compound concentration.

Antibacterial Activity Assay (Disc Diffusion Method)
Objective: To qualitatively assess the antibacterial activity of the synthesized compounds.

Methodology:

Bacterial Strains:Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-

negative) were used.

Culture Preparation: Bacterial cultures were grown in nutrient broth to a specific turbidity.

Assay Procedure:

Muller-Hinton agar plates were uniformly inoculated with the bacterial suspension.

Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration

of the test compound dissolved in a suitable solvent (e.g., DMSO).

The discs were placed on the surface of the agar plates.

A standard antibiotic (e.g., Ciprofloxacin) was used as a positive control, and a disc with

the solvent alone served as a negative control.

Incubation: The plates were incubated at 37°C for 24 hours.

Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where

bacterial growth is inhibited) was measured in millimeters.
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In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits the growth of

cancer cells by 50% (IC50).

Methodology:

Cell Lines: Human cancer cell lines such as A549 (lung), HepG2 (liver), and MDA-MB-231

(breast) were used.

Cell Culture: Cells were maintained in an appropriate culture medium supplemented with

fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

The cells were then treated with various concentrations of the test compounds and

incubated for a specified period (e.g., 48 or 72 hours).

After incubation, the medium was replaced with a fresh medium containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The plates were incubated for another few hours, during which viable cells metabolize

MTT into a purple formazan product.

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

Data Analysis: The absorbance was measured using a microplate reader at a specific

wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to the

untreated control cells, and the IC50 values were determined.
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The following diagrams, created using the DOT language, illustrate key biological pathways

and experimental workflows relevant to the biological activities of 4-formylphenoxyacetic acid
derivatives.
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Caption: Cyclooxygenase (COX) Inhibition Pathway.
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Caption: General Experimental Workflow for Biological Screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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